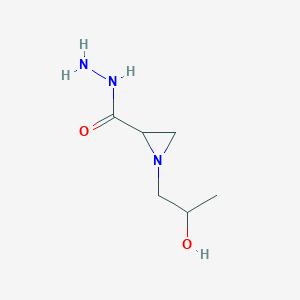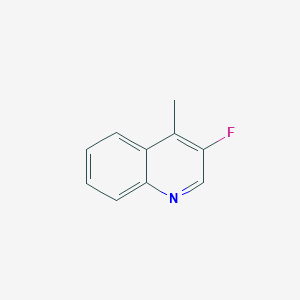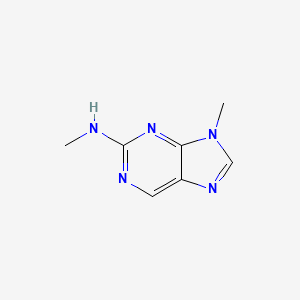
N,9-Dimethyl-9H-purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,9-Dimethyl-9H-purin-2-amine: is a chemical compound with the molecular formula C7H9N5 It is a derivative of purine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,9-Dimethyl-9H-purin-2-amine involves the reductive amination of 9H-purin-2-amine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol at room temperature.
Alkylation: Another method involves the alkylation of 9H-purin-2-amine with methyl iodide in the presence of a base such as potassium carbonate. This reaction is usually performed in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,9-Dimethyl-9H-purin-2-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of reduced purine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the purine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed:
Oxidation: Various oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N,9-Dimethyl-9H-purin-2-amine is used as a building block in the synthesis of more complex purine derivatives
Biology: In biological research, this compound is studied for its potential role in modulating enzymatic activities. It has been investigated as an inhibitor of certain enzymes involved in nucleotide metabolism, making it a valuable tool in biochemical studies.
Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their anticancer, antiviral, and antimicrobial properties. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of N,9-Dimethyl-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. In medicinal applications, its derivatives may exert their effects by interfering with the replication of viral or bacterial DNA, leading to the inhibition of pathogen growth.
Comparación Con Compuestos Similares
9H-Purin-6-amine: Another purine derivative with similar structural features but different functional groups.
N,N-Dimethyl-9H-purin-6-amine: A closely related compound with dimethyl groups at different positions on the purine ring.
6-Methylamino-9-methyl purine: A compound with methyl and amino groups on the purine ring, exhibiting different chemical properties.
Uniqueness: N,9-Dimethyl-9H-purin-2-amine is unique due to its specific substitution pattern on the purine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from other similar compounds.
Propiedades
Número CAS |
90523-63-0 |
|---|---|
Fórmula molecular |
C7H9N5 |
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
N,9-dimethylpurin-2-amine |
InChI |
InChI=1S/C7H9N5/c1-8-7-9-3-5-6(11-7)12(2)4-10-5/h3-4H,1-2H3,(H,8,9,11) |
Clave InChI |
LOCYDVZQDOILHL-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=C2C(=N1)N(C=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Aminopyrazolo[1,5-a]pyridin-7-ol](/img/structure/B11920985.png)
![7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11920993.png)

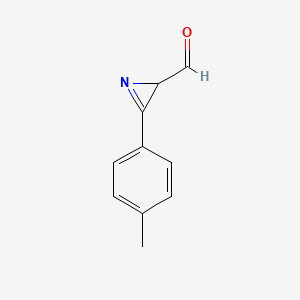


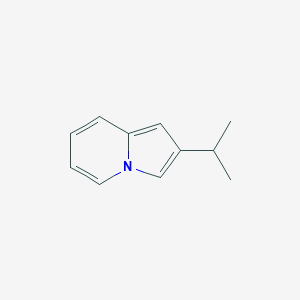
![2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one](/img/structure/B11921035.png)

![(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11921052.png)
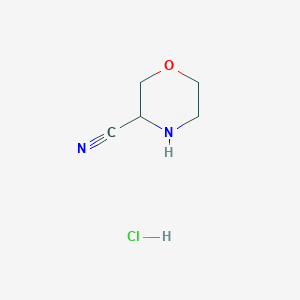
![6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B11921056.png)
